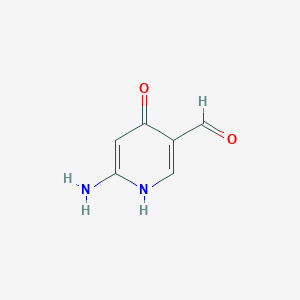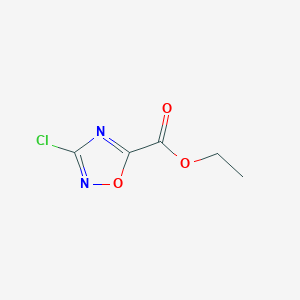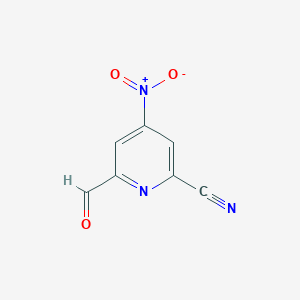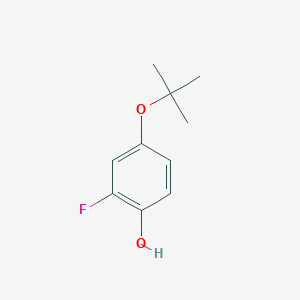
4-Cyclopropoxy-5-isopropoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-isopropoxynicotinic acid is an organic compound with the molecular formula C12H15NO4. It contains a cyclopropoxy group and an isopropoxy group attached to a nicotinic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with nicotinic acid under specific conditions to achieve the desired substitutions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-5-isopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-isopropoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. The exact mechanism may vary depending on the context of its use, such as in enzyme inhibition or receptor binding studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinic acid derivatives with different substituents, such as:
- 4-Cyclopropoxy-5-methoxynicotinic acid
- 4-Cyclopropoxy-5-ethoxynicotinic acid
- 4-Cyclopropoxy-5-propoxynicotinic acid
Uniqueness
4-Cyclopropoxy-5-isopropoxynicotinic acid is unique due to its specific combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-10-6-13-5-9(12(14)15)11(10)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
FBSFJBGCMDNSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















